N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide
Description
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and chemical biology. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dioxoisoindole core, and a phenylphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-20-10-6-9-19(16-20)28-25(31)18-13-14-22-23(15-18)27(33)29(26(22)32)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16,30H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNODORJNGQBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.
Attachment of the Phenylphenyl Moiety: The phenylphenyl moiety can be attached through a Suzuki coupling reaction involving a phenylboronic acid derivative and a halogenated isoindole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the isoindole core can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the isoindole core can interact with enzyme active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide can be compared with other similar compounds such as:
N-(3-hydroxyphenyl)phthalimide: Similar structure but lacks the phenylphenyl moiety.
2-(2-phenylphenyl)isoindole-1,3-dione: Similar isoindole core but lacks the hydroxyphenyl group.
N-(3-hydroxyphenyl)-1,3-dioxoisoindoline: Similar hydroxyphenyl and isoindole core but lacks the phenylphenyl moiety.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
